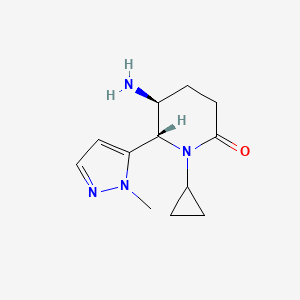

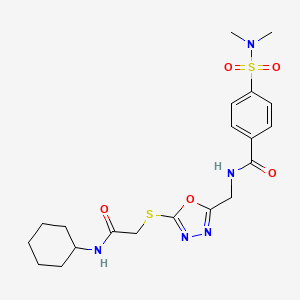

rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans, is a chiral piperidinone derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of piperidinone rings and the introduction of various substituents. For instance, the radiosynthesis of a PET tracer with a diazabicycloheptan-pyridinyl-indole structure was achieved through several reaction steps, including radiomethylation . Similarly, the synthesis of a tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol involved a double rearrangement process, starting from a mesylated intermediate . These examples suggest that the synthesis of the compound would likely involve a complex sequence of reactions, possibly including ring closures and rearrangements.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography. For example, the structure of an unusual double rearrangement product was unequivocally established by this method . This implies that the molecular structure of rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans, could also be analyzed using X-ray crystallography to confirm its configuration and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can include condensation reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This suggests that the synthesis of the compound may also involve condensation reactions, possibly with the addition of nucleophilic species to electrophilic centers within the molecule.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do describe properties of similar compounds. For example, the ability of a compound to penetrate the blood-brain barrier and its specific binding to neuronal receptors was noted . This indicates that the compound of interest may also exhibit specific physicochemical properties that could influence its biological activity and distribution within an organism.

科学的研究の応用

Enzyme Inhibition and Drug Metabolism

One of the primary research applications of similar compounds involves the study of enzyme inhibition, particularly cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The selectivity of chemical inhibitors for CYP isoforms plays a significant role in deciphering the involvement of specific CYPs in drug metabolism, thereby aiding in predicting drug-drug interactions (Khojasteh et al., 2011). Although not directly mentioned, the structural features of “rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans” could theoretically influence its interaction with such enzymes, highlighting its relevance in studies aiming to improve the pharmacokinetic profiles of new drug candidates.

Anticancer and Antimicrobial Applications

Compounds with similar scaffolds have been explored for their therapeutic potential in treating various diseases. For instance, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine derivatives, have been reported as antidiabetic drugs (Mendieta et al., 2011). The piperidine core present in the compound under discussion suggests its potential utility in creating new therapeutic agents. Additionally, structures incorporating pyrazoline, such as the one , have shown diverse biological properties, including antimicrobial and anticancer activities (Shaaban et al., 2012). These findings underscore the compound's potential in contributing to the development of new treatments for a variety of health conditions.

Synthesis of Heterocycles

The compound also serves as a building block in the synthesis of heterocyclic compounds. The unique reactivity of structures similar to “rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans” allows for the development of various classes of heterocyclic compounds, which are pivotal in medicinal chemistry for creating new drugs with optimized efficacy and safety profiles (Gomaa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

(5S,6S)-5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZJLISMARZCN-CABZTGNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2[C@H](CCC(=O)N2C3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124595085 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

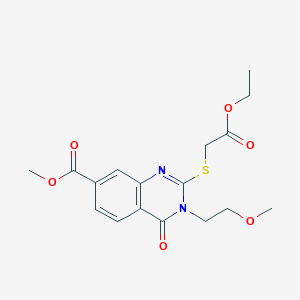

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

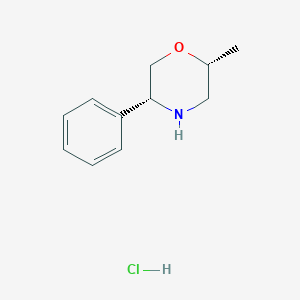

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)

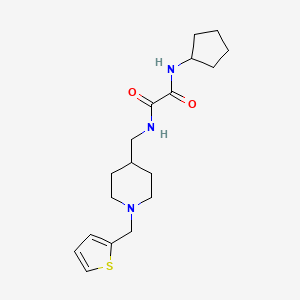

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)

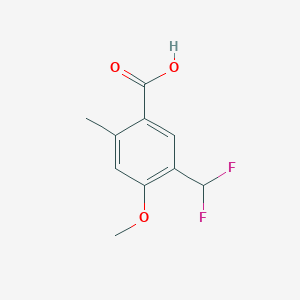

![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)